molecular formula C12H11NO4S2 B5300998 methyl 3-[(2-thienylsulfonyl)amino]benzoate

methyl 3-[(2-thienylsulfonyl)amino]benzoate

Cat. No.: B5300998
M. Wt: 297.4 g/mol
InChI Key: SPCRDKUIYICIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-thienylsulfonyl)amino]benzoate is a benzoic acid ester derivative featuring a sulfonamide group substituted with a thiophene ring at the 3-position of the benzene core. The compound’s structure combines a methyl ester moiety, a sulfonamide linker (-SO₂-NH-), and a thienyl group, which confers unique electronic and steric properties. Its synthesis likely involves sulfonylation of methyl 3-aminobenzoate with 2-thienylsulfonyl chloride, paralleling methods for related sulfonamides .

Properties

IUPAC Name

methyl 3-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)9-4-2-5-10(8-9)13-19(15,16)11-6-3-7-18-11/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCRDKUIYICIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-thienylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of methyl 3-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Compounds:

Methyl 3-[(methyl(methylsulfonyl)amino]benzoate (): Substituent: Methylsulfonyl group attached to a methylamine. Applications: Intermediate for β-secretase inhibitors . Synthesis: Uses BOP reagent for amide coupling, yielding high-purity products via silica chromatography .

Methyl 3-(N-(pyrazin-2-yl)sulfamoyl)benzoate derivatives (): Substituent: Pyrazine-linked sulfamoyl group with dimethoxyphenylamino side chains. Applications: Hedgehog pathway inhibitors targeting PI4KIIIβ . Synthesis: Multi-step reactions involving sulfamoylation under nitrogen protection .

Agrochemical Sulfonylureas (e.g., Metsulfuron methyl, ):

  • Substituent: Triazinyl sulfonylurea group.
  • Applications: Herbicides targeting acetolactate synthase .

Comparative Analysis:

Property Methyl 3-[(2-Thienylsulfonyl)amino]benzoate Methylsulfonyl Derivative Pyrazine Sulfamoyl Derivative Metsulfuron Methyl
Molecular Weight ~285 g/mol (estimated) 329.3 g/mol 444.13 g/mol 381.4 g/mol
Key Substituent Thienylsulfonyl Methylsulfonyl Pyrazine sulfamoyl Triazinyl sulfonylurea
Bioactivity Unknown (predicted enzyme inhibition) β-Secretase inhibition Hedgehog pathway inhibition Herbicidal
Synthetic Complexity Moderate (sulfonylation step) High (BOP-mediated coupling) High (multi-step) Moderate (triazine-based)

Key Differences :

  • Unlike agrochemical sulfonylureas , the lack of a urea bridge in the target compound may reduce herbicidal activity but improve pharmacokinetic properties for drug development.

Heterocyclic-Substituted Benzoates

Key Compounds:

Triazinylamino Benzoates (): Substituent: Chlorophenoxy-triazinyl groups. Properties: High polarity, crystallinity, and thermal stability (melting points: 160–220°C) .

Indole- and Pyrazole-Substituted Benzoates (–4):

  • Substituent: Bromoindolyl or pyrazolyl groups.
  • Applications: Antiviral (HIV-1 fusion inhibitors ) and antitumor agents .

Comparative Analysis:

Property This compound Triazinylamino Benzoates Indole-Based Benzoates
Heterocycle Size 5-membered (thiophene) 6-membered (triazine) 6-membered (indole)
Polarity Moderate (sulfonamide + ester) High (triazine + phenoxy) Low (aromatic indole)
Bioactivity Target Unknown Not reported Viral fusion inhibition

Key Differences :

  • Thiophene’s smaller size and sulfur atom may improve membrane permeability compared to bulkier triazine or indole groups .
  • Sulfonamide’s acidity (pKa ~10–12) could enhance hydrogen-bonding interactions in biological systems relative to neutral triazine derivatives .

Aliphatic Amino-Substituted Benzoates

Key Compounds:

Methyl 2-[(1-Phenylethyl)amino]benzoate (): Substituent: Phenylethylamino group. Properties: Lipophilic (logP ~3.5), liquid at room temperature .

Comparative Analysis:

Property This compound Phenylethylamino Benzoate
Lipophilicity Moderate (logP ~2.5 estimated) High (logP ~3.5)
Physical State Likely solid (sulfonamide crystallinity) Liquid
Synthetic Route Sulfonylation Nucleophilic substitution

Key Differences :

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.